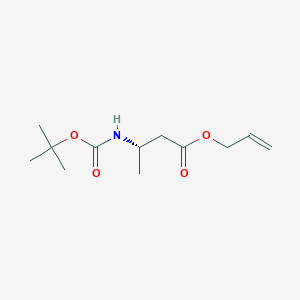

Boc-L-beta-homoalanine allyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

353296-84-1 |

|---|---|

Molecular Formula |

C12H21NO4 |

Molecular Weight |

243.3 g/mol |

IUPAC Name |

prop-2-enyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C12H21NO4/c1-6-7-16-10(14)8-9(2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m0/s1 |

InChI Key |

PHNPFUAYVBEGAJ-VIFPVBQESA-N |

SMILES |

CC(CC(=O)OCC=C)NC(=O)OC(C)(C)C |

Isomeric SMILES |

C[C@@H](CC(=O)OCC=C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(CC(=O)OCC=C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational Concepts in Unnatural Amino Acid and Peptide Chemistry

The Role of Unnatural Amino Acids as Chiral Building Blocks in Organic Synthesis

Unnatural amino acids are invaluable tools in organic synthesis, serving as chiral building blocks to construct stereochemically defined molecules. consensus.appnih.gov Their diverse structures and functionalities enable the creation of sophisticated chemical architectures that would be difficult to achieve with natural amino acids alone. nih.gov

The structural diversity of unnatural amino acids, which can feature altered side chains, backbones, or functional groups, provides a rich toolkit for synthetic chemists. highfine.com This diversity allows for the introduction of novel functionalities, such as fluorinated groups for NMR studies, or reactive moieties like azides and alkynes for bioconjugation. highfine.com By incorporating these unique structural elements, scientists can design and synthesize advanced molecules with tailored properties for applications in medicine, materials science, and catalysis. youtube.com The use of UAAs facilitates the construction of complex molecular frameworks with precise control over their three-dimensional arrangement. nih.gov

A key application of unnatural amino acids is to impose conformational constraints on peptides and other molecules. acs.org By restricting the flexibility of a peptide backbone, researchers can lock it into a specific, biologically active conformation. ingentaconnect.com This is crucial for designing potent and selective ligands for receptors and enzymes. Cyclic β-amino acids, for example, have been used to create peptidomimetics that are resistant to degradation and fixed in a desired shape. ingentaconnect.com Furthermore, unnatural amino acids serve as scaffolds upon which various chemical functionalities can be displayed in a well-defined spatial orientation, a critical aspect in the design of peptidomimetics and inhibitors of protein-protein interactions. upc.edu

Significance of β-Amino Acids and β-Homoamino Acids in Chemical Biology

β-Amino acids and their homologs, β-homoamino acids, represent an important class of unnatural amino acids with significant applications in chemical biology. nih.govhilarispublisher.com Their unique structural features lead to peptides with altered secondary structures and increased stability against enzymatic degradation, making them highly valuable for developing new therapeutic agents. hilarispublisher.comresearchgate.net

The defining feature of a β-amino acid is the presence of two carbon atoms separating the amino and carboxyl functional groups, in contrast to the single carbon atom in α-amino acids. ingentaconnect.comeurekaselect.com This seemingly small change has profound consequences for the molecule's geometry and conformational preferences. The additional methylene (B1212753) group in the backbone provides greater flexibility and allows β-peptides (peptides composed of β-amino acids) to adopt stable, well-defined secondary structures, such as helices and sheets, that are distinct from those formed by α-peptides. researchgate.netbyjus.com This structural difference also contributes to their resistance to proteolysis, as they are not recognized by the proteases that typically degrade natural peptides. ingentaconnect.comnih.gov

The primary distinction between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In α-amino acids, the amino group is attached to the α-carbon (the carbon adjacent to the carboxyl group), while in β-amino acids, it is attached to the β-carbon (the second carbon from the carboxyl group). pediaa.comdifferencebetween.comquora.comquora.com β-Homoamino acids are a related class where the carbon skeleton has been extended by one carbon atom. peptide.compeptide.com While α-amino acids are the fundamental building blocks of proteins in nature, β-amino acids are less common but play important roles in certain natural products with interesting biological activities. peptide.com In the laboratory, β-amino acids can be synthesized from α-amino acids, and their incorporation into peptides can enhance pharmacological properties like potency and biological half-life. peptide.comrsc.org

Design Principles and Applications of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. upc.eduslideshare.net The design of these molecules is a key strategy in modern drug discovery. nih.gov

The process often begins with identifying the key amino acid residues responsible for a peptide's biological activity (the pharmacophore). nih.gov Design strategies then focus on replacing parts of the peptide with non-peptidic elements or unnatural amino acids, like β-amino acids, to create more drug-like molecules. upc.edubenthamscience.com These modifications aim to retain the essential interactions with the biological target while overcoming the inherent limitations of peptides, such as rapid degradation by enzymes. eurekaselect.com

Applications of peptidomimetics are widespread and include the development of enzyme inhibitors, receptor agonists and antagonists, and agents that disrupt protein-protein interactions. ingentaconnect.comnih.gov For instance, incorporating β-amino acids has successfully produced peptidomimetics with potent biological activity and resistance to proteolysis, leading to promising new drug candidates for a variety of diseases. nih.govresearchgate.net

Chemical Compound Information

| Compound Name |

| Boc-L-beta-homoalanine allyl ester |

| D-alanine |

| D-phenylalanine |

| D-serine |

| Glycine |

| Alanine |

| β-alanine |

| β-phenylalanine |

| β-tyrosine |

| Carnosine |

| Anserine |

| Acetyl-glycyl-beta-alanine |

| Methyldopa |

| Baclofen |

| Gabapentin |

| Bortezomib |

| Sitagliptin |

| N,N-Dibenzylamino aldehydes |

| alpha-amino aziridines |

| N-(Boc)allylglycine methyl ester |

| tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate |

| N-Boc-L-phenylalaninal |

| 2(S)-benzyloxycarbonylamino-β-alanine |

| Di-tert-butyl dicarbonate (B1257347) |

| 2(S)-benzyloxycarbonylamino-β-alanine benzyl (B1604629) ester hydrochloride |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 353296-84-1 scbt.com |

| Molecular Formula | C12H21NO4 scbt.com |

| Molecular Weight | 243.3 g/mol scbt.com |

Strategies for Mimicking Peptide Secondary Structures

A significant challenge in developing therapeutic peptides is that short peptide sequences, when removed from the context of the larger protein, often fail to maintain a defined three-dimensional structure. nih.gov This conformational flexibility can lead to reduced binding affinity for their targets and increased susceptibility to degradation by proteases. nih.gov To overcome these limitations, researchers have developed various strategies to create peptidomimetics—molecules that mimic the secondary structures of natural peptides, such as α-helices, β-sheets, and β-turns. prismbiolab.comcsic.es

One of the most successful strategies involves the use of β-amino acids, the core structure of which is found in this compound. chemimpex.com Peptides composed entirely or partially of β-amino acids, known as β-peptides, can adopt stable, predictable secondary structures called foldamers. nih.gov The additional methylene group in the backbone of β-amino acids, compared to their α-amino acid counterparts, allows them to form unique and stable helical and sheet structures. nih.govnih.gov For instance, β-peptides are known to form various well-defined helices, including the 14-helix, 12-helix, and 10/12-helix, as well as stable turns and hairpins, with as few as four residues. nih.gov The incorporation of β-homoalanine can thus be used to enforce a specific, stable conformation in a synthetic peptide, enhancing its biological activity. chemimpex.com

Other prominent strategies for stabilizing peptide secondary structures include:

Peptide Stapling: This method involves introducing a covalent crosslink between amino acid side chains, often at the i and i+4 or i+7 positions of a peptide sequence, to stabilize an α-helical conformation. nih.gov

Hydrogen Bond Surrogates (HBS): This approach replaces a main-chain hydrogen bond with a covalent linkage to mimic and stabilize helical structures. nih.gov

Scaffold-Based Mimetics: Non-peptidic scaffolds, such as those based on spirocycles or trishomocubane, can be used to induce specific turns or conformations in attached peptide chains. nih.gov

| Strategy | Description | Key Advantage | Example Application |

| β-Amino Acid Incorporation | Building peptides from β-amino acids to form stable, predictable secondary structures (foldamers) like helices and turns. nih.govnih.gov | Creates structures resistant to proteolytic degradation with well-defined conformations. nih.gov | Designing stable peptide inhibitors of protein-protein interactions. nih.gov |

| Peptide Stapling | Covalently linking amino acid side chains to lock the peptide into a specific conformation, typically an α-helix. nih.govnih.gov | Enhances helicity and cell permeability. nih.gov | Stabilizing helical peptides for therapeutic use. nih.gov |

| Hydrogen Bond Surrogates | Replacing an intramolecular hydrogen bond with a covalent bond to stabilize a desired secondary structure. nih.gov | Mimics all three faces of an α-helix, unlike some side-chain crosslinking methods. nih.gov | Creating mimics of α-helical domains involved in protein binding. nih.gov |

| Scaffold-Based Mimetics | Using rigid non-peptidic molecules to orient peptide fragments into a desired bioactive conformation. csic.esnih.gov | Allows for precise control over the spatial arrangement of amino acid side chains. | Developing agonists or antagonists for G-protein-coupled receptors that bind β-turn peptides. nih.gov |

Advanced Synthetic Methodologies for Boc L Beta Homoalanine Allyl Ester

Strategic Synthetic Pathways for β-Amino Acid Derivatives

The construction of β-amino acid derivatives can be approached through several strategic pathways. These methods often involve either the modification of existing amino acid precursors or the de novo construction of the β-amino acid backbone using asymmetric techniques to ensure high enantiomeric purity.

A common and effective strategy for synthesizing complex β-amino acids is to start from simpler, readily available amino acid precursors. These methods leverage established chemical transformations to elaborate the carbon skeleton or modify functional groups.

One of the most classic methods for homologation of α-amino acids to their β-amino acid counterparts is the Arndt-Eistert synthesis . illinois.edunih.gov This multi-step sequence involves converting an N-protected α-amino acid, such as N-Boc-L-alanine, into an acid chloride. This intermediate is then reacted with diazomethane (B1218177) to form a diazoketone. nih.gov A key step in this sequence is the subsequent Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt (like silver benzoate) in the presence of a nucleophile. nih.gov If the nucleophile is water, a β-amino acid is formed; if it's an alcohol, the corresponding β-amino ester is produced. This method is advantageous because it generally proceeds with retention of the original stereocenter's configuration. nih.gov

Conjugate addition reactions also represent a powerful tool for synthesizing β-amino acid derivatives. illinois.edunih.gov These reactions typically involve the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, a process known as an aza-Michael reaction. illinois.edunih.gov For the synthesis of a β-homoalanine derivative, this could involve the addition of an amine to an activated derivative of crotonic acid. The stereochemical outcome of such additions can often be controlled by using chiral auxiliaries or catalysts. nih.govnih.gov

A variety of methods have been developed based on this principle, including palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which provide access to N-protected β-amino acid derivatives from simple building blocks. illinois.edu

Achieving high enantiomeric purity is critical for the biological application of β-amino acids. Several strategies have been developed to produce enantiomerically pure compounds, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Asymmetric conjugate addition is a prominent method for the enantioselective synthesis of β-amino acid derivatives. acs.orgacs.org This approach can involve the addition of a nitrogen nucleophile, such as hydrazoic acid or a protected amine, to an α,β-unsaturated imide or ester. acs.org The reaction is guided by a chiral catalyst, often a chiral Lewis acid, which coordinates to the substrate and directs the nucleophilic attack to one face of the molecule, thereby establishing the desired stereocenter. acs.org For instance, chiral Lewis acids derived from specific ligands can mediate the addition of N-benzylhydroxylamine to enoyl groups with high diastereo- and enantioselectivity. acs.org

Biocatalytic methods , particularly those using transaminases, are gaining prominence for the synthesis of optically pure β-amino acids. nih.gov Transaminases can be used in two main ways: for the kinetic resolution of a racemic mixture of β-amino acids or for the asymmetric synthesis from a prochiral β-keto acid. nih.gov In a kinetic resolution, the enzyme selectively converts one enantiomer of the racemate, allowing for the separation of the unreacted, enantiopure substrate. Asymmetric synthesis, in contrast, can theoretically achieve a 100% yield by converting a prochiral substrate directly into a single enantiomer of the product. nih.gov

Another powerful strategy involves the derivatization of naturally occurring, enantiopure amino acids like L-serine. nih.gov For example, serine can be converted into a β-bromoalanine derivative while retaining its original stereochemistry. This electrophilic intermediate can then be coupled with a wide range of nucleophiles in a metallaphotoredox-catalyzed reaction to generate various complex, enantiopure unnatural amino acids. nih.gov

Stereoselective Synthesis of the L-Configuration and β-Homoalanine Backbone

The specific synthesis of the L-enantiomer of a β-homoalanine derivative requires precise control over the stereochemistry during the carbon-carbon bond-forming steps that create the chiral center.

When a new stereocenter is created in a molecule that already contains one, the two resulting diastereomers are often formed in unequal amounts. Synthetic strategies can exploit this phenomenon to favor the formation of the desired diastereomer.

A well-established method for achieving high diastereoselectivity is through chelation-controlled nucleophilic additions to N-protected α-amino aldehydes. researchgate.net In this approach, an N-protected α-amino aldehyde, such as Boc-L-alaninal, is treated with an organometallic nucleophile. The protecting group (e.g., Boc) and the aldehyde oxygen can form a rigid, five-membered chelate ring with a Lewis acidic metal cation.

This chelation locks the conformation of the aldehyde, exposing one of its faces to nucleophilic attack more than the other. The nucleophile preferentially adds from the less sterically hindered face, leading to the formation of one diastereomer in high excess. For example, the addition of organocuprates or organomanganese reagents to Boc-protected α-amino aldehydes has been shown to proceed with high diastereoselectivity (generally ds ≥ 90%), yielding the chelation-controlled adduct as the major product without causing racemization of the original stereocenter. researchgate.net

Intramolecular conjugate addition (or intramolecular Michael addition) is another powerful strategy for controlling stereochemistry. In this approach, a molecule is designed with both a nucleophile and a Michael acceptor (an α,β-unsaturated system) in its structure. Upon treatment with a base or catalyst, the nucleophile attacks the Michael acceptor within the same molecule, leading to the formation of a cyclic intermediate.

The transition state of this ring-forming reaction is often highly ordered, which allows for excellent stereochemical control in the creation of new stereocenters. For the synthesis of β-amino acid derivatives, an intramolecular aza-Michael reaction can be employed. acs.org For instance, a substrate containing an amine nucleophile and an α,β-unsaturated ester can be cyclized to form a heterocyclic intermediate, such as a lactam. The stereochemistry established in this cyclic product can then be carried through to the final, acyclic β-amino acid derivative after ring opening. The use of organocatalysts, such as thioureas, can promote these additions with high enantioselectivity by activating the imide through hydrogen bonding. acs.org

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis provides an efficient route to enantiomerically pure compounds like Boc-L-beta-homoalanine allyl ester. These methods employ chiral catalysts to control the stereochemical outcome of the reaction.

Chiral hydrogen-bond-donor catalysis has emerged as a powerful tool in asymmetric synthesis. acs.org Catalysts such as chiral 2-aminopyridinium ions, which are more acidic than traditional (thio)urea-based systems, can effectively activate substrates through dual hydrogen-bonding. nih.gov This approach has been successfully applied in various reactions, including the addition of 4,7-dihydroindoles to nitroalkenes, demonstrating high reactivity and enantioselectivity. nih.gov The principle involves the catalyst forming a complex with the substrate, thereby creating a chiral environment that directs the approach of the nucleophile. For the synthesis of β-amino acid derivatives, chiral hydrogen-bond donors can activate electrophiles, facilitating a stereocontrolled reaction. acs.org

A notable method for synthesizing α-allyl amino esters involves the asymmetric nucleophilic allylation of α-chloro glycinates. researchgate.net This reaction can be catalyzed by a chiral squaramide, which acts as an anion-abstraction catalyst. researchgate.netcore.ac.uk The catalyst activates the α-chloro glycinate, enabling the subsequent nucleophilic attack by an allylating agent. researchgate.net This method is effective for producing N-carbamoyl-protected amino esters with high enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1). researchgate.net The reaction mechanism is thought to proceed through either an SN1 or SN2 pathway, or a combination of both, depending on the specific substrates and conditions. researchgate.net

Table 1: Comparison of Catalytic Asymmetric Synthesis Approaches

| Methodology | Catalyst Type | Key Features | Reported Enantioselectivity |

|---|---|---|---|

| Chiral Hydrogen-Bond-Donor Catalysis | Chiral 2-aminopyridinium ions, (Thio)urea derivatives | Activation through dual hydrogen-bonding; high reactivity. nih.gov | Up to 98:2 er demonstrated in related reactions. nih.gov |

| Nucleophilic Allylation of α-Chloro Glycinates | Chiral squaramide | Anion-abstraction catalysis; applicable to N-carbamoyl-protected amino esters. researchgate.net | Up to 97% ee. researchgate.net |

Julia Olefination for Enantiopure Allylic Amines

The Julia olefination is a classical and reliable method for the synthesis of alkenes, and its modified versions are particularly useful for preparing enantiopure allylic amines from N-protected α-amino esters. nih.govmdpi.com This multi-step process generally offers good yields and proceeds without significant loss of stereochemical integrity. mdpi.com

The key steps involve the reaction of a lithiated phenylalkylsulfone with an N-Boc-protected α-amino ester to form a chiral β-ketosulfone. researchgate.net This intermediate is then subjected to reductive elimination of the corresponding α-acetoxysulfone to yield the desired enantiopure N-Boc allylamine. mdpi.com This approach is often favored over methods involving α-amino aldehydes, which can be chemically and configurationally unstable. mdpi.com The reaction conditions are typically mild, making it compatible with a range of functional groups. mdpi.com

Table 2: Key Steps in Modified Julia Olefination for Allylic Amines

| Step | Reactants | Intermediate/Product | Significance |

|---|---|---|---|

| 1 | Lithiated phenylalkylsulfone, N-Boc-α-amino ester | Chiral β-ketosulfone | Formation of the key intermediate. researchgate.net |

| 2 | Chiral β-ketosulfone, Reducing agent (e.g., NaBH4) | β-hydroxysulfone | Reduction of the ketone. mdpi.com |

| 3 | β-hydroxysulfone, Acetylating agent | α-acetoxysulfone | Activation for elimination. mdpi.com |

| 4 | α-acetoxysulfone, Reducing agent (e.g., Na/Hg amalgam) | Enantiopure N-Boc allylic amine | Reductive elimination to form the alkene. mdpi.com |

One-Pot Tandem Reduction–Olefination Procedures

One-pot tandem procedures offer a streamlined approach to synthesizing N-protected allylic amines from N-protected α-amino esters, enhancing efficiency by reducing the number of workup and purification steps. researchgate.net A common strategy involves the sequential reduction of the amino ester with a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). researchgate.net The resulting intermediate is then treated in situ with an organophosphorus reagent, such as a Wittig reagent, to afford the corresponding allylic amine. researchgate.net

The choice of solvent can be critical, with toluene (B28343) often providing the best results. researchgate.net This method's success relies on the stability of the intermediate formed after the initial reduction, which is typically an aluminoxy acetal. researchgate.net This intermediate is stable enough at low temperatures to react with the olefination reagent rather than undergoing over-reduction. researchgate.net

Formation of the N-Boc Protected Amino Group

The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the amino functionality is a fundamental step in the synthesis of this compound. The Boc group is widely used in peptide synthesis and organic chemistry due to its stability under many reaction conditions and its facile removal under acidic conditions. cymitquimica.com

The N-tert-butyloxycarbonylation of an amino group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the reagent. This reaction is generally carried out in the presence of a base. The choice of base and solvent can vary depending on the substrate. A common procedure involves dissolving the amino compound in a suitable solvent, such as a mixture of an organic solvent and water, and then adding Boc₂O and a base like sodium bicarbonate or sodium hydroxide. The reaction is often performed at room temperature. For instance, a one-pot tandem reductive amination of aldehydes with primary amines can directly yield N-Boc protected secondary amines using a (Boc)₂O/sodium triacetoxyborohydride (B8407120) (STAB) system. researchgate.net

Table 3: Common Reagents for N-Boc Protection

| Reagent | Base | Typical Solvents | Key Features |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate, Sodium hydroxide, Triethylamine | Dioxane/water, Tetrahydrofuran, Dichloromethane (B109758) | Widely used, mild conditions, high yields. |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine | Dichloromethane, Acetonitrile | Alternative to Boc₂O, sometimes used for sensitive substrates. |

Esterification with Allyl Alcohol for Allyl Ester Formation

Following the successful N-protection, the next step is the esterification of the carboxylic acid group of Boc-L-beta-homoalanine with allyl alcohol. The allyl ester is a valuable protecting group because it is stable under various conditions used in peptide synthesis but can be selectively removed under mild conditions using palladium catalysis, offering orthogonality with other protecting groups like Boc and Fmoc. nih.gov

A prevalent and effective method for this esterification is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. researchgate.netorganic-chemistry.org In this reaction, the carboxylic acid is activated by DCC to form a highly reactive O-acylisourea intermediate. The DMAP catalyst then facilitates the nucleophilic attack of allyl alcohol on this intermediate, leading to the formation of the desired allyl ester and the byproduct, dicyclohexylurea (DCU). The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM), at room temperature. researchgate.netorganic-chemistry.org This method is known for its high yields and suppression of side products, even with sterically hindered components. organic-chemistry.org

The general procedure involves dissolving the N-Boc-protected amino acid in anhydrous DCM, followed by the addition of a catalytic amount of DMAP and allyl alcohol. The mixture is cooled, and DCC is added. The reaction is stirred until completion, after which the precipitated DCU byproduct is removed by filtration. Standard workup and purification yield the target allyl ester. This DCC/DMAP protocol has been widely applied to synthesize various allylic esters from N-protected amino acids for applications in complex molecule synthesis. nih.gov

Alternative strategies for esterification exist, including acid-catalyzed methods (Fischer esterification). However, these often require harsh conditions (e.g., strong acid, high temperatures) that might compromise the acid-labile Boc protecting group. Therefore, the mild conditions and high efficiency of carbodiimide-mediated coupling make it the preferred method for substrates like Boc-L-beta-homoalanine.

Table 2: General Research Findings for Allyl Ester Synthesis from N-Boc-Amino Acids

| N-Boc-Amino Acid | Reagents and Conditions | Product | Yield (%) | Key Findings | Reference(s) |

| N-Boc-L-phenylalanine | Allyl alcohol, DIC, CH₂Cl₂ | N-Boc-L-phenylalanine allyl ester | ~40% (overall) | DIC-mediated esterification used to prepare a substrate for macrocyclization. | nih.gov |

| Various N-protected amino acids | 3-Methyl-2-buten-1-ol, DCC, DMAP | 1,1-Dimethylallyl esters | Good | Two-step synthesis of sterically hindered allyl-type esters. | nih.gov |

| General Carboxylic Acid | Alcohol, DCC, DMAP (cat.), CH₂Cl₂ | Corresponding Ester | High | DMAP catalysis significantly accelerates DCC-mediated esterification, suppressing side products. | organic-chemistry.org |

| N-Boc-(L)-phenylalanine | Alcohol, DCC, DMAP, DCM, rt | Corresponding Ester | N/A | Standard DCC/DMAP coupling conditions cited for ester formation. | researchgate.net |

Orthogonal Protecting Group Strategies in Peptide Synthesis with Boc L Beta Homoalanine Allyl Ester

Principles of Orthogonal Protection in Complex Molecule Synthesis

The synthesis of complex molecules like peptides requires a high degree of control over reactive functional groups. fiveable.me Orthogonal protection provides this control by employing a set of protecting groups that are cleaved under different chemical conditions. nih.govfiveable.mebiosynth.com This allows for the selective deprotection of one functional group while others remain protected, enabling the stepwise assembly of the peptide chain. fiveable.mebiosynth.com The most common orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Boc/Benzyl (B1604629) (Bzl) and Fmoc/tert-Butyl (tBu) strategies. nih.govlifetein.com The success of a synthesis hinges on the careful selection of protecting groups that are stable throughout the various reaction cycles but can be removed efficiently and selectively when required. nih.gov

The utility of a protected amino acid is largely determined by its compatibility with established protecting group strategies. Boc-L-beta-homoalanine allyl ester, with its N-terminal Boc group and C-terminal allyl ester, presents a unique combination of protecting groups that must be assessed for their compatibility with the two major orthogonal systems.

The Boc/Bzl strategy is a classic approach in SPPS where the temporary N-terminal protecting group is the acid-labile tert-butoxycarbonyl (Boc) group, and the "permanent" side-chain protecting groups are typically benzyl-based ethers, esters, and carbamates. seplite.compeptide.com The Boc group is repetitively removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the benzyl-based groups are stable to these conditions and are only cleaved at the end of the synthesis with a very strong acid like hydrofluoric acid (HF). seplite.compeptide.comnih.govspringernature.com

In the context of this compound, the N-terminal Boc group is fully compatible with this strategy. However, the C-terminal allyl ester introduces a third type of protecting group. The allyl ester is generally stable to the acidic conditions used for Boc deprotection (TFA). total-synthesis.com This stability allows for the selective removal of the Boc group to elongate the peptide chain from the N-terminus. The allyl group can then be removed orthogonally using transition metal catalysis, typically with a palladium(0) catalyst. total-synthesis.com This tri-orthogonal system (acid-labile Boc, metal-catalyzed removal of allyl, and strong acid-labile benzyl) offers significant flexibility in the synthesis of complex peptides, such as cyclic or branched peptides.

Table 1: Compatibility of this compound with the Boc/Bzl Strategy

| Protecting Group | Location | Removal Condition | Compatibility with Boc/Bzl |

| Boc | N-terminus | Mild Acid (e.g., TFA) | Fully Compatible |

| Allyl Ester | C-terminus | Pd(0) Catalysis | Orthogonal |

| Benzyl (Bzl) | Side-Chains (in peptide) | Strong Acid (e.g., HF) | Compatible |

The Fmoc/tBu strategy is currently the most widely used method in SPPS. rsc.orgnih.govseplite.com It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminal protection and acid-labile tert-butyl (tBu) based groups for permanent side-chain protection. lifetein.comseplite.comcsic.es The Fmoc group is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent. lifetein.comwikipedia.org

When considering the use of this compound in an Fmoc-based synthesis, the N-terminal Boc group is stable to the basic conditions used for Fmoc deprotection. seplite.comorganic-chemistry.org This stability means that if this compound were to be incorporated into a peptide chain, its Boc group would act as a permanent protecting group, similar to the tBu-based side-chain protecting groups. The Boc group would then be removed along with the tBu side-chain protecting groups during the final acid cleavage step. csic.es The allyl ester at the C-terminus remains orthogonal and can be selectively removed by palladium catalysis, which can be useful for on-resin cyclization or C-terminal modification. total-synthesis.com

Table 2: Compatibility of this compound with the Fmoc/tBu Strategy

| Protecting Group | Location | Removal Condition | Compatibility with Fmoc/tBu |

| Boc | N-terminus | Acid (e.g., TFA) | Stable to Fmoc deprotection; removed with tBu groups |

| Allyl Ester | C-terminus | Pd(0) Catalysis | Orthogonal |

| Fmoc | N-terminus (of growing peptide) | Base (e.g., Piperidine) | Compatible |

| tert-Butyl (tBu) | Side-Chains (in peptide) | Acid (e.g., TFA) | Compatible |

Compatibility with Common Protecting Group Systems

N-Terminal Boc Group: Stability and Selective Removal

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis due to its predictable stability and the specific conditions required for its removal. seplite.comcreative-peptides.com

The Boc group exhibits a high degree of stability towards a wide range of reagents and reaction conditions, which is crucial for its role as a protecting group. It is notably stable to:

Basic conditions: The Boc group is resistant to cleavage by bases, including the piperidine solutions used for Fmoc deprotection. seplite.comorganic-chemistry.org

Nucleophiles: It is generally stable to most nucleophilic reagents. organic-chemistry.org

Catalytic Hydrogenation: The Boc group is not removed under the conditions typically used for the hydrogenolysis of benzyl-based protecting groups. creative-peptides.com

This robust stability profile allows for the use of a variety of chemical transformations on other parts of the peptide molecule without premature loss of the N-terminal protection. organic-chemistry.org

The selective removal of the Boc group is achieved under acidic conditions. creative-peptides.comfishersci.co.ukresearchgate.net The generally accepted mechanism for the acid-catalyzed deprotection of a Boc group involves the following steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA). total-synthesis.com

Fragmentation: The protonated carbamate (B1207046) then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.com

Cation Quenching: The highly reactive tert-butyl cation can be scavenged by nucleophilic species present in the reaction mixture to prevent unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or methionine. peptide.comtotal-synthesis.com

The cleavage is typically performed using a solution of TFA in a solvent like dichloromethane (B109758) (DCM). seplite.compeptide.com The concentration of TFA can be adjusted to control the rate of deprotection. seplite.com

Table 3: Chemical Stability of the N-Boc Group

| Reagent/Condition | Stability of Boc Group |

| Strong Acids (e.g., TFA, HCl) | Labile total-synthesis.comfishersci.co.uk |

| Strong Bases (e.g., Piperidine) | Stable seplite.comorganic-chemistry.org |

| Nucleophiles | Generally Stable organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Pd) | Stable creative-peptides.com |

Integration of Boc L Beta Homoalanine Allyl Ester in Advanced Chemical Synthesis

Building Block in Solution-Phase Peptide Synthesis

In solution-phase peptide synthesis (SPPS), Boc-L-beta-homoalanine allyl ester serves as a crucial component for elongating peptide chains. This method, while sometimes considered more traditional than solid-phase techniques, offers advantages in scalability and purification of intermediates. The solution-phase approach avoids the use of solid support resins, which can be beneficial for certain peptide sequences. nih.gov

The formation of a peptide bond, a type of amide bond, is a critical step in peptide synthesis. This reaction requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. For the incorporation of this compound, a variety of coupling reagents can be employed to achieve high yields and minimize side reactions.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov However, to suppress potential epimerization, these are often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Other highly efficient coupling reagents include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.compeptide.com These reagents are known for their rapid reaction times and ability to reduce racemization, especially when HOBt is added. peptide.com The choice of coupling reagent and reaction conditions, including the solvent and base, is critical for optimizing the synthesis.

Table 1: Common Coupling Reagents for this compound

| Coupling Reagent | Additive | Key Features |

| DCC, EDC | HOBt | Cost-effective, but can lead to epimerization if not used with an additive. nih.gov |

| HBTU, TBTU | HOBt | Highly efficient, rapid coupling with minimal racemization when HOBt is present. peptide.com |

| HATU | None required | Highly effective, especially for difficult couplings. peptide.compeptide.com |

| PyBOP | None required | Particularly effective for sterically hindered couplings. |

| IBCF | NMM | Used in mixed anhydride (B1165640) mediated couplings, offering innocuous by-products. nih.gov |

This table is generated based on data from the text.

Solution-phase peptide synthesis involving this compound follows a stepwise process of coupling and deprotection. The Boc group, which protects the α-amino group, is stable under the coupling conditions but can be selectively removed using a moderately strong acid, typically trifluoroacetic acid (TFA). nih.govyoutube.com This deprotection step exposes the free amine, which can then be coupled with the next Boc-protected amino acid in the sequence. youtube.com

The allyl ester, protecting the C-terminus, is orthogonal to the Boc group. This means it is stable to the acidic conditions used for Boc removal. The allyl group can be selectively removed at a later stage, often using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) in the presence of a scavenger. nih.govresearchgate.net This orthogonal protection strategy provides significant flexibility in the synthesis of complex peptides, including cyclic peptides and those requiring side-chain modifications. researchgate.netgoogle.com

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is also well-suited for solid-phase peptide synthesis (SPPS), a technique that has revolutionized the synthesis of peptides due to its efficiency and potential for automation. beilstein-journals.org In SPPS, the peptide is assembled on a solid support, or resin, which simplifies the purification process as excess reagents and by-products can be removed by simple washing and filtration steps. beilstein-journals.org

The success of SPPS relies on the appropriate choice of a resin and a linker molecule that connects the first amino acid to the solid support. For Boc-based SPPS, common resins include Merrifield and PAM (phenylacetamidomethyl) resins. biosynth.comseplite.com The linkage to these resins is typically stable to the repeated TFA treatments required for Boc deprotection throughout the synthesis. seplite.com

The allyl ester of this compound provides an orthogonal handle for specific applications. For instance, it can be used in strategies where the peptide is cleaved from the resin while the side chains remain protected, or for on-resin cyclization. researchgate.netgoogle.com The compatibility of the Boc/allyl protection scheme with various linkers, such as the Rink amide linker, allows for the synthesis of a wide range of peptide derivatives. nih.gov

Table 2: Resin and Linker Compatibility in Boc-SPPS

| Resin/Linker | Description | Cleavage Condition |

| Merrifield Resin | A chloromethylated polystyrene resin. biosynth.comseplite.com | Strong acid (e.g., HF). seplite.com |

| PAM Resin | Phenylacetamidomethyl linker, offers greater acid stability than Merrifield. biosynth.comseplite.com | Strong acid (e.g., HF). biosynth.com |

| MBHA Resin | Used for the synthesis of peptide amides. biosynth.com | Strong acid (e.g., HF). biosynth.com |

| Rink Amide Resin | Allows for cleavage to generate a C-terminal amide. nih.gov | Mild acid (e.g., TFA). nih.gov |

This table is generated based on data from the text.

The repetitive nature of the coupling and deprotection steps in SPPS makes it highly amenable to automation. beilstein-journals.org The use of this compound within a Boc-SPPS strategy can be integrated into automated peptide synthesizers. Automated synthesis significantly accelerates the production of peptides and improves reproducibility. While Fmoc/tBu chemistry is more common in modern automated SPPS, the Boc/Bzl strategy is still considered advantageous for synthesizing difficult or hydrophobic sequences as it can help prevent peptide aggregation that may occur with repeated piperidine (B6355638) treatments in Fmoc chemistry. beilstein-journals.org

Epimerization, the change in the configuration of a chiral center, is a significant concern in peptide synthesis as it can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product. nih.gov The α-carbon of amino acids is susceptible to epimerization, particularly during the activation step of the coupling reaction.

Several strategies are employed to minimize epimerization when incorporating this compound in SPPS. The use of coupling reagents known to suppress racemization, such as HATU or the addition of HOBt to carbodiimide-mediated couplings, is crucial. nih.govpeptide.com The choice of base and solvent can also influence the extent of epimerization. Furthermore, performing coupling reactions at lower temperatures can help to reduce the risk of this side reaction.

Construction of β-Peptides and Homo-β-Peptides

The synthesis of peptides incorporating non-natural amino acids is a cornerstone of modern medicinal chemistry, enabling the creation of novel structures with enhanced stability and biological activity. This compound serves as a pivotal building block in the assembly of β-peptides and homo-β-peptides, which are oligomers composed exclusively of β-amino acids. In this context, the Boc (tert-butyloxycarbonyl) group provides temporary protection for the N-terminus, while the allyl ester safeguards the C-terminal carboxylic acid. This dual-protection scheme allows for controlled, stepwise elongation of the peptide chain. The incorporation of β-homoalanine, a homologue of the standard α-amino acid alanine, introduces an additional carbon atom into the peptide backbone, a modification that profoundly influences the resulting molecular architecture and resistance to enzymatic degradation. peptide.com

Strategies for Oligomerization of β-Homoalanine Units

The oligomerization of β-homoalanine units to form homo-β-peptides is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS). This technique involves building the peptide chain step-by-step on a solid resin support. The process begins with the attachment of the first Boc-L-beta-homoalanine unit to the resin, often via its allyl ester group if a specific resin linker strategy is employed, or more commonly, by having the C-terminus of the first amino acid anchored to the resin. The synthesis then proceeds through a series of repeated cycles.

Each cycle consists of two main steps:

Deprotection: The acid-labile Boc group is removed from the N-terminus of the resin-bound amino acid. This is typically accomplished by treating the resin with a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). nih.gov

Coupling: The next this compound unit, with its carboxylic acid pre-activated, is added. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with an additive such as N-hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

This cycle of deprotection and coupling is repeated until the desired oligomer length is achieved. The use of this compound throughout this process ensures that each added unit has the correct stereochemistry and that the reactive termini are appropriately managed.

Table 1: Standard SPPS Cycle for β-Homoalanine Oligomerization

| Step | Action | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | To remove the N-terminal Boc protecting group, exposing a free amine for the next coupling reaction. |

| 2 | Washing | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | To remove excess deprotection reagents and byproducts. |

| 3 | Neutralization | N,N-Diisopropylethylamine (DIEA) in DMF | To neutralize the protonated N-terminus before the coupling step. |

| 4 | Coupling | This compound + Coupling Agents (e.g., HATU, HOBt/DIC) | To form a new peptide bond between the resin-bound peptide and the incoming amino acid. |

| 5 | Washing | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | To remove excess reagents and byproducts from the coupling reaction. |

Influence on Helical and Foldameric Structures

The introduction of β-amino acids into a peptide chain fundamentally alters its conformational preferences. Unlike α-peptides, which famously form structures like the α-helix, β-peptides have a longer, more flexible backbone that gives rise to a distinct set of secondary structures known as foldamers. wikipedia.org Oligomers of β-homoalanine, like other β-peptides, exhibit a strong propensity to form stable helical structures, which are often more robust than their α-peptide counterparts and can form with as few as four to six residues. nih.govnih.gov

Several types of helices have been identified in β-peptides, distinguished by the number of atoms in the hydrogen-bonded ring that stabilizes the turn. wikipedia.org The most common and well-studied is the 314-helix , which is characterized by a 14-membered ring formed by a hydrogen bond between the carbonyl oxygen of residue i and the N-H group of residue i+2. nih.gov Other documented β-peptide helices include the 12-helix (or H12) and the 10-helix (or H10). nih.gov The specific type of helix formed can be influenced by the substitution pattern on the β-amino acid backbone. nih.gov For unsubstituted backbones, such as in poly-β-homoalanine, theoretical studies suggest that a 10/12-helix may be intrinsically the most stable conformation. nih.gov This ability to form predictable, stable, non-native structures makes β-peptides highly attractive for the design of molecules that can mimic the surfaces of larger proteins.

Table 2: Comparison of α-Helices and Common β-Peptide Helices

| Feature | α-Helix (α-Peptides) | 314-Helix (β-Peptides) | 12-Helix (β-Peptides) |

|---|---|---|---|

| Building Block | α-Amino Acid | β-Amino Acid | β-Amino Acid |

| H-Bond Pattern | C=O (i) ··· H-N (i+4) | C=O (i) ··· H-N (i+2) | C=O (i) ··· H-N (i+3) |

| H-Bonded Ring Size | 13 Atoms | 14 Atoms | 12 Atoms |

| Residues per Turn | 3.6 | ~3.0 | ~2.5 |

| Stability | Stable in polar solvents (e.g., water) | Stable, particularly in less polar solvents (e.g., methanol) nih.gov | Documented stable structure |

Synthesis of Peptidomimetics and Constrained Analogues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified features to improve properties such as stability, bioavailability, and receptor affinity. This compound is an exemplary tool for constructing peptidomimetics and constrained analogues due to the inherent characteristics of the β-amino acid structure and the chemical versatility of its protecting groups. The incorporation of β-amino acids yields molecules that are resistant to degradation by proteases, a major advantage for therapeutic applications. peptide.comnih.gov Furthermore, the unique backbone geometry allows for the creation of constrained structures, such as cyclic peptides and turn mimetics, which can lock the molecule into a biologically active conformation.

Incorporation into Cyclic Peptide Mimetics

The synthesis of cyclic peptide mimetics is a powerful strategy for constraining peptide conformation, which can lead to enhanced activity and stability. This compound is particularly well-suited for this purpose when used in an orthogonal protection strategy. nih.govgoogle.com In this approach, a linear peptide is first assembled on a solid support using a primary backbone protecting group, such as the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group.

Within this linear sequence, specific amino acids intended for cyclization are incorporated with side-chain protecting groups that are "orthogonal" to the Fmoc group and other acid-labile side-chain protectors (like Boc or t-Butyl). The allyl/allyloxycarbonyl (Alloc) protection scheme is ideal for this. nih.gov For instance, a lysine (B10760008) residue protected with an Alloc group on its side-chain amine and an aspartic acid protected with an allyl ester can be incorporated. After the linear peptide is fully assembled, these two groups can be selectively removed in a single step using a palladium catalyst, without disturbing any other protecting groups. nih.gov The newly liberated side-chain amine and carboxylic acid can then be coupled together directly on the resin to form a lactam bridge, resulting in a side-chain-to-side-chain cyclic peptide. nih.gov

Design of β-Turn Mimetics and Macrocycles

β-turns are critical secondary structure motifs in proteins, redirecting the polypeptide chain and often playing a key role in molecular recognition. The creation of small molecules that mimic these turns is a major goal in drug design. The increased flexibility of the β-amino acid backbone can be harnessed to induce turn-like structures. acs.org

The synthesis of macrocycles is the most direct way to create constrained analogues and β-turn mimetics. The on-resin cyclization methods described previously are a primary route to these structures. nih.gov By synthesizing a linear peptide containing this compound (or a related orthogonally protected β-amino acid) and another amino acid with a corresponding reactive side chain, a macrocycle can be formed. The position of the β-amino acid within the sequence and the length of the bridge between the cyclizing residues influence the final three-dimensional shape, allowing for the rational design of specific turn structures and macrocyclic scaffolds.

Utilization of the Allyl Moiety for Further Functionalization

The allyl ester group on this compound is more than just a protecting group; it is a versatile chemical handle for advanced synthetic modifications. Its primary and most widespread use in this context is its selective removal to enable cyclization. nih.gov

The deprotection of the allyl ester is achieved under very mild, neutral conditions, which is its key advantage. rsc.org The standard method involves treatment with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger that traps the allyl cation. nih.gov Common scavengers include phenylsilane (B129415) (PhSiH₃), morpholine, or dimedone. This reaction is orthogonal to both acid-labile (Boc, t-Butyl) and base-labile (Fmoc) protecting groups, allowing for precise, selective deprotection at a chosen point in a complex synthesis. google.com Recent advancements have shown that this deprotection can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes. nih.gov

While deprotection for cyclization is its main role, the carbon-carbon double bond of the allyl group is inherently reactive and offers potential for other functionalizations. In broader peptide chemistry, residues containing alkenyl side-chains can be modified via reactions like olefin metathesis, hydrogenation, or various addition reactions, allowing for the introduction of diverse chemical functionalities. rsc.org This latent reactivity makes the allyl group a point for potential post-synthesis diversification of the peptide structure, although its use as a protecting group for cyclization remains its most prominent application.

Table 3: Common Methods for Allyl Ester Deprotection

| Method | Catalyst | Scavenger / Co-reagent | Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|

| Standard Palladium Catalysis | Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Anhydrous DCM or DMF, Room Temperature, under Argon | Mild, neutral conditions; orthogonal to Fmoc and Boc groups. | nih.gov |

| Microwave-Assisted | Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | DMF, 38°C, 5-10 minutes | Extremely rapid reaction time, reducing reagent degradation and improving efficiency. | nih.gov |

| Alternative Scavengers | Pd(PPh₃)₄ or similar Pd(0) source | Morpholine, Dimedone, Sodium diethyl dithiocarbamate (B8719985) | Varies, typically Room Temperature | Avoids silicon-based reagents; scavenger choice can influence cleanup. | nih.gov |

Table 4: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| tert-Butyloxycarbonyl | Boc |

| Trifluoroacetic Acid | TFA |

| Dichloromethane | DCM |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| N,N'-Diisopropylcarbodiimide | DIC |

| N-Hydroxybenzotriazole | HOBt |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N-Dimethylformamide | DMF |

| N,N-Diisopropylethylamine | DIEA |

| 9-Fluorenylmethyloxycarbonyl | Fmoc |

| Allyloxycarbonyl | Alloc |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ |

| Phenylsilane | PhSiH₃ |

| Lysine | Lys |

| Aspartic Acid | Asp |

| Alanine | Ala |

Olefin Metathesis (e.g., Ring-Closing Metathesis, RCM)

Olefin metathesis has revolutionized the construction of complex molecular architectures, offering a powerful and efficient method for the formation of carbon-carbon double bonds. nih.gov Ring-Closing Metathesis (RCM) is a particularly impactful variant of this reaction, widely employed in the synthesis of cyclic peptides and other macrocycles. innovagen.com The incorporation of residues like this compound into a peptide or organic backbone provides a terminal olefin that can participate in RCM with another strategically placed alkene within the same molecule.

The general principle of utilizing allyl esters in RCM involves their reaction with another olefinic group within the same molecule, catalyzed by a transition metal complex, typically containing ruthenium or molybdenum. This intramolecular reaction results in the formation of a new cyclic structure with the extrusion of a small volatile olefin, such as ethylene, which drives the reaction to completion.

While specific research detailing the RCM of peptides containing this compound is not extensively documented in publicly available literature, the reactivity of analogous systems provides a strong basis for its application. For instance, the RCM of dipeptides containing α,α-diallylglycine has been shown to produce conformationally constrained cyclopentenylglycyl peptides. nih.gov Similarly, the RCM of acrylates derived from allylic and homoallylic alcohols is an effective method for synthesizing unsaturated γ- and δ-lactones. nih.gov These examples underscore the feasibility and utility of employing olefin-containing amino acid esters in cyclization reactions.

The successful RCM of a peptide containing this compound would be dependent on several factors, including the choice of catalyst, solvent, and the nature of the other olefinic partner. The table below outlines typical catalysts and conditions employed in peptide RCM, which would be applicable to a system incorporating this compound.

| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Notes |

| Grubbs' First Generation Catalyst | 5-20 | Dichloromethane (DCM) | 25-40 | Good functional group tolerance. |

| Grubbs' Second Generation Catalyst | 5-15 | Dichloromethane (DCM), Toluene (B28343) | 25-80 | Higher activity, broader substrate scope. |

| Hoveyda-Grubbs Second Generation Catalyst | 5-15 | Dichloromethane (DCM), Toluene | 25-80 | Enhanced stability and recyclability. |

The resulting cyclic product from an RCM reaction involving this compound would feature a new endocyclic double bond, which significantly constrains the conformational freedom of the molecule. This pre-organization can be crucial for enhancing biological activity by locking the molecule into a bioactive conformation.

Post-Synthetic Modification via Olefin Reactivity

The allyl group of this compound serves not only as a precursor for metathesis but also as a versatile functional handle for a wide array of post-synthetic modifications. After the initial synthesis of a peptide or other molecule incorporating this amino acid, the terminal alkene can be selectively targeted with various chemical transformations to introduce additional functionality, labels, or cross-links.

The reactivity of the olefin allows for a diverse range of chemical reactions. Some of the key post-synthetic modifications that can be envisioned for a peptide containing a residue derived from this compound are summarized below.

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Thiol-ene Reaction | Thiol, photoinitiator or radical initiator | Thioether |

| Hydroformylation | H₂/CO, Rh or Co catalyst | Aldehyde |

| Epoxidation | m-CPBA, dimethyldioxirane (B1199080) (DMDO) | Epoxide |

| Dihydroxylation | OsO₄, NMO; or cold, dilute KMnO₄ | Diol |

| Ozonolysis | 1. O₃; 2. Reductive (e.g., Zn/H₂O) or oxidative workup | Aldehyde/Ketone or Carboxylic Acid |

| Heck Coupling | Aryl halide, Pd catalyst, base | Arylated alkene |

These post-synthetic modifications are powerful tools for peptide engineering. For example, the thiol-ene reaction provides a highly efficient and chemoselective method for conjugating probes, such as fluorescent dyes or biotin, to the peptide. Hydroformylation introduces an aldehyde, which can then be used for subsequent ligation chemistries, such as oxime or hydrazone formation. Epoxidation and dihydroxylation introduce new stereocenters and polar functional groups that can modulate the solubility and binding properties of the peptide. Ozonolysis offers a method to cleave the double bond and introduce carbonyl functionalities.

The ability to perform these modifications on a fully assembled peptide (post-synthetically) offers significant advantages over incorporating the modified residue directly during synthesis, as it avoids potential incompatibilities of the desired functional groups with the conditions of peptide synthesis.

Conformational Analysis and Structural Characterization of Peptides Incorporating β Homoalanine Residues

Impact of β-Homoalanine on Peptide Conformation

The substitution of α-amino acids with β-homoalanine residues can significantly alter the secondary structure and thermodynamic stability of peptides. This is primarily due to the increased flexibility of the β-peptide backbone, which allows for the formation of unique folded structures.

Helical Propensities and Foldameric Behavior

Peptides composed of β-amino acids, known as β-peptides, are capable of forming stable, well-defined helical structures, often referred to as foldamers. nih.gov Unlike α-helices, which are characterized by i,i+4 hydrogen bonding patterns, β-peptides can adopt a variety of helical conformations, including the 14-helix, 12-helix, and 8-helix. The specific helical fold adopted is dependent on the nature of the β-amino acid side chains and the sequence of the peptide.

The presence of β-homoalanine can influence the helical preference of a peptide. For instance, research has shown that while some β-peptides predominantly form a 12-helix, the introduction of certain residues can stabilize an 8-helix conformation. researchgate.net The ability to fine-tune these helical structures through strategic amino acid substitution opens avenues for the design of β-peptides with specific functional properties. researchgate.net The stability of these helical structures is often enhanced by the formation of strong intramolecular hydrogen bonds. rsc.org

| Amino Acid | Helix Propensity (kcal/mol) |

| Alanine | 0 |

| Leucine | 0.21 |

| Arginine | 0.21 |

| Methionine | 0.24 |

| Lysine (B10760008) | 0.26 |

| Glutamine | 0.39 |

| Glutamic Acid | 0.40 |

| Isoleucine | 0.41 |

| Tryptophan | 0.49 |

| Serine | 0.50 |

| Tyrosine | 0.53 |

| Phenylalanine | 0.54 |

| Valine | 0.61 |

| Histidine | 0.61 |

| Asparagine | 0.65 |

| Threonine | 0.66 |

| Cysteine | 0.68 |

| Aspartic Acid | 0.69 |

| Glycine | 1 |

| This table displays a helix propensity scale for solvent-exposed residues in the middle positions of α-helices, based on experimental studies of peptides and proteins. nih.gov A lower value indicates a higher propensity for helix formation. Alanine is used as the reference with a value of 0. nih.gov |

Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonds are crucial for stabilizing the secondary structures of peptides. In peptides containing β-homoalanine, the additional methylene (B1212753) group in the backbone allows for the formation of different hydrogen bonding networks compared to α-peptides. Computational and experimental studies have confirmed the presence of intramolecular hydrogen bonds, such as O–H⋅⋅⋅N and N–H⋅⋅⋅O, which play a significant role in stabilizing the various conformers. researchgate.net

The strength and geometry of these hydrogen bonds can be influenced by the local environment and the nature of the side chains. For example, the introduction of fluorine atoms near the peptide backbone can strengthen hydrogen bonds and enhance the stability of the folded structure. rsc.org In some cases, β-peptides can adopt extended β-sheet-like conformations, which are stabilized by inter-strand hydrogen bonds. exlibrisgroup.com The formation of these hydrogen bonds is a key driving force for the adoption of specific secondary structures. arxiv.org

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

A variety of powerful analytical techniques are employed to characterize the three-dimensional structures of peptides containing β-homoalanine residues. These methods provide detailed insights into the conformational preferences and dynamics of these molecules in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the solution-state structure and dynamics of peptides. uzh.ch It provides information on through-bond and through-space atomic interactions, allowing for a detailed reconstruction of the peptide's conformation.

The chemical shifts of amide protons (NH) in a peptide's NMR spectrum are particularly sensitive to their local environment, including their participation in hydrogen bonds. youtube.com In a variable temperature NMR experiment, the change in chemical shift with temperature (temperature coefficient, dδ/dT) can provide valuable information about hydrogen bonding. nih.govresearchgate.net

Amide protons that are involved in stable intramolecular hydrogen bonds are shielded from the solvent and exhibit a smaller temperature coefficient (typically less than 3 ppb/K). acs.org Conversely, amide protons that are exposed to the solvent will have a larger temperature coefficient as their chemical environment is more significantly affected by changes in temperature. youtube.comacs.org By analyzing the temperature coefficients of the amide protons in a β-homoalanine-containing peptide, it is possible to identify which residues are involved in stabilizing hydrogen bonds. nih.govacs.org

| Parameter | Indication |

| Small dδ/dT (< 3 ppb/K) | Amide proton is likely involved in an intramolecular hydrogen bond and shielded from the solvent. acs.org |

| Large dδ/dT | Amide proton is likely solvent-exposed. acs.org |

| This table summarizes the interpretation of amide proton temperature coefficients in peptide NMR studies. |

The choice of solvent can also significantly impact the observed chemical shifts and the conformational equilibrium of the peptide. researchgate.net Studies in different solvents can help to elucidate the role of solvent-peptide interactions in stabilizing particular conformations.

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other in space (typically < 5-6 Å), regardless of whether they are connected by chemical bonds. youtube.comacs.org NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are therefore extremely powerful for determining the three-dimensional structure of peptides. youtube.com

By identifying NOE cross-peaks between different protons in a β-homoalanine-containing peptide, it is possible to establish a set of distance restraints. nih.gov For example, strong NOEs between the amide proton of one residue and protons on a neighboring residue can indicate a turn or helical structure. uzh.ch The pattern of NOEs can help to distinguish between different types of secondary structures, such as helices and β-sheets. uzh.chnih.gov The intensities of the NOE cross-peaks are inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of interproton distances. acs.org These distance restraints, in conjunction with other experimental data and computational modeling, are used to calculate the three-dimensional structure of the peptide. nih.govnih.gov

2D NMR Techniques for Conformational Insights

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone technique for elucidating the conformational preferences of peptides in solution. For peptides incorporating β-homoalanine residues, which are synthesized using precursors like Boc-L-beta-homoalanine allyl ester, 2D NMR provides detailed information about the spatial arrangement of atoms. mdpi.comnih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. nih.gov They detect through-space interactions between protons that are close to each other, allowing for the determination of the peptide's fold and secondary structure.

In a typical study, a complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) chemical shifts is the first critical step. mdpi.com This is achieved using a combination of experiments like 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³H CT HSQC (Constant Time Heteronuclear Single Quantum Coherence), along with homonuclear experiments like TOCSY (Total Correlation Spectroscopy). mdpi.com Once assignments are complete, NOESY or ROESY spectra are acquired to identify key proton-proton proximities. The presence and intensity of these cross-peaks provide distance restraints that are used to build a three-dimensional model of the peptide's structure. For instance, the observation of sequential Hα(i)-HN(i+1) NOEs is indicative of an extended or β-strand conformation, while the presence of Hα(i)-HN(i+3) or Hα(i)-HN(i+4) NOEs suggests the formation of helical structures.

For peptides containing β-amino acids like β-homoalanine, the additional backbone bond offers greater flexibility, leading to a diverse conformational landscape. NMR studies on such peptides have revealed that they can adopt well-defined structures, including various types of helices and turns. nih.gov The analysis of three-bond J-coupling constants (³J) can further refine the conformational model by providing information about dihedral angles along the peptide backbone. acs.org

X-ray Diffraction Analysis

X-ray diffraction analysis of single crystals provides the most precise and unambiguous determination of a molecule's three-dimensional structure at an atomic level. nih.gov This technique is instrumental in understanding the conformational behavior of peptides containing β-homoalanine residues in the solid state. nih.govacs.org

Solid-State Conformation and Crystal Packing

By analyzing the diffraction pattern of X-rays passing through a single crystal of a β-homoalanine-containing peptide, researchers can determine the precise coordinates of each atom in the molecule. researchgate.net This reveals the peptide's solid-state conformation, including the exact torsion angles (phi, psi, and omega) of the backbone and the orientation of the side chains. acs.org

The analysis also elucidates the crystal packing, which is the arrangement of individual peptide molecules within the crystal lattice. acs.orgacs.org This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals interactions, and, in some cases, CH-π interactions. acs.org Understanding crystal packing is crucial as it can influence the observed conformation and provides insight into the intermolecular interactions that stabilize the peptide's structure in the solid phase. For example, studies on peptides have shown how molecules can arrange into infinite β-sheets or other ordered assemblies within the crystal. acs.org The stereochemistry of the amino acid residues, such as using a D-amino acid, can significantly influence the resulting crystal form and packing arrangement. nih.gov

Identification of Specific Secondary Structural Motifs

X-ray crystallography is a powerful tool for identifying specific and often novel secondary structural motifs in peptides built from β-amino acids. nih.govgreeley.org Unlike α-peptides, which commonly form α-helices and β-sheets, β-peptides can adopt a wider variety of helical structures, designated by the number of atoms in the hydrogen-bonded ring (e.g., 10-helix, 12-helix, 14-helix, and mixed 10/12-helices). nih.govresearchgate.net

Crystallographic studies have been essential in characterizing these unique folds. For instance, analysis of hybrid peptides containing both α- and β-amino acids has revealed how these residues can be incorporated into stable helical structures, sometimes forming unique hydrogen-bonded rings like C₁₁ and C₁₅. researchgate.net The high-resolution data from X-ray diffraction allows for the precise measurement of hydrogen bond lengths and angles, confirming the presence and geometry of these motifs. researchgate.net These structural insights are vital for the rational design of new functional biomaterials and peptidomimetics based on β-amino acid scaffolds. greeley.org

| Structural Feature | Description | Relevant Techniques |

| Solid-State Conformation | The three-dimensional arrangement of atoms in a peptide molecule within a crystal. | Single-Crystal X-ray Diffraction |

| Crystal Packing | The arrangement of peptide molecules relative to one another in the crystal lattice. | Single-Crystal X-ray Diffraction |

| Secondary Structure | Regular, repeating local structures like helices and sheets, stabilized by hydrogen bonds. | X-ray Diffraction, CD Spectroscopy, NMR |

| Hydrogen Bonding | Intramolecular and intermolecular hydrogen bonds that define and stabilize secondary structures and crystal packing. | X-ray Diffraction, NMR |

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides in solution. americanpeptidesociety.orgnih.gov The method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules like peptides. wvu.edu The resulting CD spectrum provides a global signature of the peptide's conformational ensemble. americanpeptidesociety.orgpnas.org

Different secondary structures have characteristic CD spectra. americanpeptidesociety.org For instance, α-helices typically show strong negative bands around 222 nm and 208 nm and a positive band around 192 nm. americanpeptidesociety.orgnih.gov β-sheets exhibit a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org Peptides that are unstructured or in a "random coil" conformation display a strong negative band near 200 nm. nih.gov

For peptides containing β-homoalanine, CD spectroscopy is invaluable for assessing their folding properties. nih.gov The spectra of β-peptides can differ from those of α-peptides, but they still provide clear indications of ordered structures. For example, the formation of stable helices in β-peptides gives rise to distinct CD signals that can be used to monitor conformational changes in response to environmental factors like temperature or solvent changes. nih.gov While CD does not provide atomic-level detail like NMR or X-ray crystallography, its speed and low sample requirement make it an excellent tool for initial structural screening and for studying folding and stability. nih.govwvu.edu

| Secondary Structure | Typical CD Spectral Features (for α-peptides) |

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm. americanpeptidesociety.orgnih.gov |

| β-Sheet | Negative band at ~217 nm, positive band at ~195 nm. americanpeptidesociety.org |

| Random Coil | Strong negative band near 200 nm. nih.gov |

Computational and Theoretical Modeling of Conformational Landscapes

Computational and theoretical modeling serves as a powerful complement to experimental techniques by providing detailed insights into the conformational landscapes of peptides. nih.govnih.gov For peptides incorporating β-homoalanine, these methods can explore the vast number of possible structures and predict their relative stabilities. nih.gov Using principles of molecular mechanics and quantum mechanics, computational models can simulate peptide behavior and rationalize experimental observations. nih.govmdpi.com

Molecular dynamics (MD) simulations, for example, can track the movements of every atom in a peptide over time, revealing the dynamic nature of its structure in solution. acs.org This approach helps to characterize the ensemble of conformations that a flexible peptide might adopt, rather than just a single static structure. nih.gov Theoretical analysis using density functional theory (DFT) can provide highly accurate calculations of the energies of different conformations, helping to identify the most stable structures and the intramolecular interactions, such as hydrogen bonds, that stabilize them. nih.govmdpi.com

Prediction of Stable Conformations

A key application of computational modeling is the prediction of stable conformations for a given peptide sequence. mdpi.comnih.gov By systematically exploring the rotational freedom around the backbone bonds (dihedral angles), computational algorithms can generate a multitude of potential structures. nih.gov The energy of each of these conformers is then calculated using a force field or quantum mechanical methods. acs.org

The structures with the lowest calculated energies are predicted to be the most stable and, therefore, the most populated conformations. nih.gov These predictions can guide experimental work and help in the interpretation of spectroscopic data. For example, computational studies on β-peptides have successfully predicted the stability of various helical folds, such as the 14-helix and 10/12-helix, and have shown how side-chain substituents can influence these preferences. nih.gov Comparing the predicted structures with experimental data from NMR, X-ray, or CD provides a robust validation of both the computational model and the structural assignment. mdpi.com

| Computational Method | Primary Application | Information Gained |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of a peptide in a solvent. | Conformational ensembles, flexibility, folding pathways. nih.govacs.org |

| Density Functional Theory (DFT) | Calculating the electronic structure and energy of a molecule with high accuracy. | Relative energies of conformers, hydrogen bond strengths, optimized geometries. nih.govmdpi.com |

| Conformational Search | Systematically exploring the possible shapes of a molecule. | Identification of low-energy (stable) conformations and the overall conformational landscape. nih.gov |

Analysis of Transition States and Reaction Mechanisms

The study of transition states and reaction mechanisms involving this compound is crucial for understanding and optimizing its use in peptide synthesis. While specific experimental data on this exact molecule is limited in publicly available literature, a comprehensive analysis can be constructed by examining the well-established reactivity of its constituent functional groups: the Boc-protected amine, the beta-amino acid backbone, and the allyl ester.

Transition States in Peptide Coupling Reactions